molecular formula C14H14N2O7S B2513750 Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate CAS No. 869071-17-0

Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate

Cat. No. B2513750
M. Wt: 354.33
InChI Key: OYABPWRVUHERKU-UHFFFAOYSA-N
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Description

“Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” is a chemical compound with the molecular formula C14H14N2O7S and a molecular weight of 354.3312. It is available for purchase from various chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate”. However, pyrimidine derivatives, which this compound is a part of, can be synthesized via various methods3. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido4.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H14N2O7S12. However, the specific arrangement of these atoms in space, which would provide a complete picture of the molecule’s structure, is not provided in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate”. However, pyrimidine derivatives are known to be involved in a wide range of chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” are not provided in the search results.


Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • Synthesis of Nucleoside Analogues : Hřebabecký and Holý (1999) described the synthesis of racemic dimethyl derivatives of nucleosides, showcasing the utility of related chemical structures in creating nucleoside analogues, which are pivotal in the development of antiviral and anticancer agents. The methodology provides insights into the application of sulfonyloxybenzoate derivatives in nucleoside chemistry (Hřebabecký & Holý, 1999).

  • Heterocyclic Compound Synthesis : Žugelj et al. (2009) reported on the transformations of dimethyl acetone-1,3-dicarboxylate to synthesize heterocyclic compounds, which are crucial for developing various chemical entities with potential therapeutic properties. This research underscores the significance of derivatives in synthesizing complex heterocyclic structures (Žugelj et al., 2009).

Advanced Materials and Photodynamic Therapy

  • Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, demonstrating the compound's relevance in developing photosensitizers for cancer treatment. This study highlights the importance of sulfonyloxybenzoate derivatives in the synthesis of compounds with high singlet oxygen quantum yields, essential for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Antioxidant Properties

  • Neuroprotection and Antioxidant Activity : Zhou et al. (2014) explored the protective effects of methyl 3,4-dihydroxybenzoate against oxidative stress-induced apoptosis in RGC-5 cells, indicating the potential neuroprotective and antioxidant applications of similar chemical entities. This research sheds light on the broader utility of such compounds in mitigating oxidative stress and preventing neurodegenerative diseases (Zhou et al., 2014).

Analytical and Environmental Studies

  • Metabolite Identification in Agriculture : Dietrich, Reiser, and Stieglitz (1995) studied the microbial and rat metabolites of triflusulfuron methyl, a herbicide, to understand its environmental fate and metabolism. Such studies are crucial for assessing the environmental impact and safety of chemical compounds used in agriculture (Dietrich, Reiser, & Stieglitz, 1995).

Safety And Hazards

The safety and hazards associated with “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” are not specified in the search results.


Future Directions

The future directions for the study and application of “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” are not specified in the search results.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7S/c1-15-8-11(12(17)16(2)14(15)19)24(20,21)23-10-6-4-9(5-7-10)13(18)22-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYABPWRVUHERKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate

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